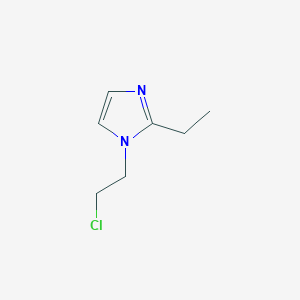

1-(2-chloroethyl)-2-ethyl-1H-imidazole

Description

BenchChem offers high-quality 1-(2-chloroethyl)-2-ethyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloroethyl)-2-ethyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-2-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKBYTGSVLBARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-ethyl-1-(2-chloroethyl)imidazole molecular weight and formula

An In-Depth Technical Guide to 2-Ethyl-1-(2-chloroethyl)imidazole: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-ethyl-1-(2-chloroethyl)imidazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document delves into its core molecular and physical properties, outlines a detailed, mechanistically-grounded synthetic protocol, discusses its potential applications in drug development, and provides essential safety and handling information. The content is structured to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this valuable chemical intermediate.

Core Molecular Profile and Physicochemical Data

The subject of this guide is 1-(2-chloroethyl)-2-ethyl-1H-imidazole . It is crucial to distinguish this specific isomer from other related structures to ensure accuracy in experimental design and data interpretation. The ethyl group is positioned at the C2 carbon of the imidazole ring, while the 2-chloroethyl moiety is attached to the N1 nitrogen atom.

The hydrochloride salt of this compound is also commercially available and frequently used in research settings.[1][2]

Molecular Structure

Caption: Molecular structure of 1-(2-chloroethyl)-2-ethyl-1H-imidazole.

Quantitative Data Summary

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Chemical Formula | C₇H₁₁ClN₂ | C₇H₁₂Cl₂N₂ | [2][3] |

| Molecular Weight | ~158.63 g/mol | 195.09 g/mol | [1][3] |

| Monoisotopic Mass | 158.06108 Da | Not Applicable | [3] |

| CAS Number | Not specified | 1158269-27-2, 112258-51-2 | [1][2] |

| Physical Form | Not specified | Solid | [1] |

| Purity | Not specified | ≥95% | [1][2] |

| Storage Temperature | Not specified | Room Temperature | [1] |

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of 1-(2-chloroethyl)-2-ethyl-1H-imidazole is not abundant, a robust synthetic route can be designed based on established principles of imidazole chemistry. The most logical approach is the N-alkylation of 2-ethylimidazole with a suitable 2-chloroethylating agent.

Proposed Synthetic Workflow

The synthesis involves a nucleophilic substitution reaction where the secondary amine nitrogen of the 2-ethylimidazole ring attacks an electrophilic chloroethyl source.

Caption: Proposed workflow for the synthesis of 1-(2-chloroethyl)-2-ethyl-1H-imidazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on common organic synthesis methodologies.[4][5]

-

Reaction Setup : To a stirred suspension of a suitable base, such as sodium hydride (NaH, 1.2 equivalents), in anhydrous dimethylformamide (DMF) under an inert nitrogen atmosphere, add 2-ethylimidazole (1.0 equivalent) dropwise at 0 °C.

-

Causality : The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the imidazole ring, forming the highly nucleophilic imidazolide anion. An inert atmosphere prevents quenching of the base and anion by atmospheric moisture and CO₂. DMF is an excellent polar aprotic solvent that can solvate the cation, enhancing the nucleophilicity of the anion.

-

-

Anion Formation : Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Alkylation : Cool the mixture back to 0 °C and add 1-bromo-2-chloroethane (1.1 equivalents) dropwise.

-

Causality : 1-bromo-2-chloroethane is chosen as the alkylating agent. The bromine atom is a better leaving group than chlorine, ensuring that the nucleophilic attack preferentially displaces the bromide, leaving the chloroethyl moiety attached to the nitrogen. Adding it slowly at a low temperature helps to control the exothermicity of the reaction.

-

-

Reaction Completion : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction : Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Washing : Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude oil via column chromatography on silica gel to obtain the pure 1-(2-chloroethyl)-2-ethyl-1H-imidazole.

Applications in Drug Development and Medicinal Chemistry

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[6][7][8] Its derivatives are explored for a wide array of therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antiviral activities.[6][9]

The 1-(2-chloroethyl)-2-ethyl-1H-imidazole molecule serves as a versatile intermediate for several key reasons:

-

Reactive Handle : The primary chloride on the ethyl chain is a reactive electrophilic site. It can readily undergo nucleophilic substitution reactions with various nucleophiles (amines, thiols, alcohols), allowing for the facile introduction of diverse functional groups and the construction of larger, more complex molecules.[10]

-

Scaffold for Biologically Active Molecules : It can act as a building block in the synthesis of pharmaceuticals. For instance, similar chloroethyl-imidazole compounds are used in the development of antifungal and antibacterial agents.[11] The overall structure can be modified to target specific enzymes or receptors.[12]

-

Linker Chemistry : The chloroethyl group can serve as a linker to attach the imidazole core to other pharmacophores or to a larger molecular assembly, a common strategy in modern drug design.

Safety, Handling, and Storage

As a halogenated heterocyclic compound, 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride requires careful handling.

Hazard Identification

-

Pictograms : GHS07 (Exclamation Mark)[13]

-

Signal Word : Warning[13]

-

Hazard Statements :

-

Precautionary Statements :

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Use chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage : The hydrochloride salt should be stored at room temperature in a tightly sealed container.[1]

-

Stability : While generally stable, imidazoles can be sensitive to strong oxidizing agents.

References

-

PubChem. 2-(2-Chloroethyl)-1H-imidazole | C5H7ClN2 | CID 23219041. Available from: [Link]

-

MySkinRecipes. 2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole. Available from: [Link]

-

Synthesis of 2-Acyl-1-Methyl-1H-Imidazoles and Reactivity of the Acyl Group. Available from: [Link]

-

ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Available from: [Link]

-

PubChemLite. 1-(2-chloroethyl)-2-ethyl-1h-imidazole. Available from: [Link]

-

Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review. Available from: [Link]

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Available from: [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

-

ResearchGate. REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Available from: [Link]

-

Taylor & Francis Online. Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available from: [Link]

-

Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications. Available from: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

-

ResearchGate. Development of drugs based on imidazole and benzimidazole bioactive heterocycles: Recent advances and future directions. Available from: [Link]

-

MDPI. Metal-Free Eliminative C-H Arylthiolation of 2H-Imidazole N-Oxides with Thiophenols. Available from: [Link]

Sources

- 1. 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride | 1158269-27-2 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. PubChemLite - 1-(2-chloroethyl)-2-ethyl-1h-imidazole (C7H11ClN2) [pubchemlite.lcsb.uni.lu]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. biolmolchem.com [biolmolchem.com]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole [myskinrecipes.com]

- 13. 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 1-(2-chloroethyl)-2-ethylimidazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-chloroethyl)-2-ethylimidazole in various organic solvents. Recognizing the scarcity of publicly available solubility data for this specific compound, this document emphasizes predictive principles based on molecular structure and outlines a robust, field-proven experimental protocol for generating reliable solubility data. It is designed for researchers, chemists, and drug development professionals who require accurate solubility profiles for process development, formulation, and quality control. The guide details the modified shake-flask method, analytical quantification via High-Performance Liquid Chromatography (HPLC), and addresses critical challenges such as the compound's potential for instability in certain solvent types.

Introduction: Predicting Solubility from First Principles

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences its behavior in chemical reactions, formulations, and biological systems. 1-(2-chloroethyl)-2-ethylimidazole is a substituted imidazole derivative whose solubility is governed by the interplay of its distinct structural motifs.

A predictive understanding of its solubility begins with analyzing its molecular structure:

-

Imidazole Ring: This heterocyclic core is polar and contains a basic nitrogen atom (N-3) capable of acting as a hydrogen bond acceptor, and a weakly acidic N-H analogue proton on the C2 carbon. The parent imidazole is highly soluble in polar solvents like water and ethanol[1][2][3][4].

-

Ethyl Group (at C2): This nonpolar alkyl group increases the molecule's lipophilicity, which is expected to enhance solubility in less polar organic solvents.

-

1-(2-chloroethyl) Group: This substituent introduces a polar carbon-chlorine bond and increases the overall molecular size. The chloro group can act as a weak hydrogen bond acceptor.

Based on the general principle of "like dissolves like," a qualitative solubility profile can be predicted[5]. The presence of both polar (imidazole, chloroethyl) and nonpolar (ethyl) functionalities suggests that 1-(2-chloroethyl)-2-ethylimidazole will exhibit moderate to good solubility in a range of polar aprotic and some polar protic solvents, with lower solubility expected in highly nonpolar solvents.

A critical consideration for this molecule is the potential for intramolecular cyclization of the chloroethyl side chain to form a quaternary imidazolium salt, particularly in polar solvents. This reaction would drastically increase polarity and alter the solubility profile, a factor that must be monitored during experimental determination.

Theoretical Framework: Selecting a Solvent Spectrum

To experimentally characterize the solubility of 1-(2-chloroethyl)-2-ethylimidazole, a diverse yet logical selection of organic solvents is required. Solvents should be chosen to span a wide range of polarities and hydrogen bonding capabilities. Key solvent properties to consider include the Dielectric Constant (ε), a measure of the solvent's ability to separate charges, and the Polarity Index (P'), a relative measure of a solvent's polarity[6][7].

The following table outlines a recommended panel of solvents, categorized by their properties, for a comprehensive solubility screen.

| Solvent Class | Example Solvent | Dielectric Constant (ε) at 20°C[8][9][10] | Polarity Index (P')[6][11][12] | Predicted Solubility Rationale |

| Nonpolar | n-Hexane | 1.88 | 0.1 | Low solubility expected. Solute-solvent interactions are weak. |

| Toluene | 2.38 | 2.4 | Low to moderate solubility. Aromatic ring may offer some interaction. | |

| Polar Aprotic | Dichloromethane (DCM) | 8.93 | 3.1 | Moderate to good solubility. Dipole interactions are favorable. |

| Ethyl Acetate | 6.02 | 4.4 | Moderate to good solubility. Capable of accepting hydrogen bonds. | |

| Tetrahydrofuran (THF) | 7.58 | 4.0 | Good solubility expected due to polarity and ether oxygen. | |

| Acetone | 20.7 | 5.1 | Good solubility expected due to high polarity. | |

| Acetonitrile (ACN) | 37.5 | 5.8 | High solubility expected due to strong dipole moment. | |

| Dimethyl Sulfoxide (DMSO) | 46.68 | 7.2 | Very high solubility expected; a universal organic solvent. | |

| Polar Protic | Isopropanol (IPA) | 17.9 | 3.9 | Good solubility. Can act as H-bond donor and acceptor. |

| Ethanol | 24.55 | 5.2 | High solubility. Similar to IPA with higher polarity. | |

| Methanol | 32.70 | 5.1 | Very high solubility expected due to high polarity and H-bonding. |

Experimental Protocol: The Isothermal Shake-Flask Method

To generate quantitative solubility data, the isothermal shake-flask method is a robust and widely accepted technique, adapted from the OECD Guideline 105 for its reliability[13][14][15][16]. This method involves equilibrating an excess of the solid compound in the solvent of choice at a constant temperature until the solution is saturated.

Materials and Equipment

-

1-(2-chloroethyl)-2-ethylimidazole (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Experimental Workflow

The following diagram outlines the critical steps of the solubility determination process.

Caption: Workflow for solubility determination via the shake-flask method.

Causality and Self-Validation in Protocol Design

-

Why use an excess of solid? To ensure that the solution reaches its maximum saturation point, confirming thermodynamic equilibrium[17]. The presence of undissolved solid at the end of the experiment is a visual confirmation that saturation was achieved.

-

Why shake for 24-48 hours? While solubility may be reached faster, this extended period ensures that even slowly dissolving compounds reach equilibrium. A pilot study with sampling at 12, 24, and 48 hours can validate the necessary equilibration time.

-

Why use a 0.22 µm filter? This is critical to remove all undissolved micro-particulates that would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent.

-

Why perform serial dilutions? Saturated solutions will likely be too concentrated for direct injection into an HPLC system. Accurate, validated dilutions are necessary to bring the analyte concentration into the linear range of the calibration curve.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with a UV detector is a precise and reliable technique for quantifying the concentration of dissolved 1-(2-chloroethyl)-2-ethylimidazole[18]. Imidazole-containing compounds typically have strong UV absorbance, making this a suitable detection method[19][20][21][22].

Suggested HPLC Method Parameters

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or a phosphate buffer) is a common starting point for imidazole derivatives[20][21].

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by scanning a standard solution of the compound to find the absorbance maximum (λ-max), likely in the 210-230 nm range.

-

Calibration: A multi-point calibration curve (minimum 5 points) must be prepared from a stock solution of known concentration. The curve's linearity (R² > 0.999) must be verified.

The final solubility (S) is calculated using the following formula:

S (mg/mL) = C_hplc * DF

Where C_hplc is the concentration determined by HPLC (in mg/mL) and DF is the dilution factor.

Potential Complications and Expert Recommendations

Chemical Instability and Degradation Monitoring

The 2-chloroethyl group is susceptible to intramolecular nucleophilic attack by the N-3 of the imidazole ring, leading to the formation of a bicyclic quaternary imidazolium chloride. This reaction is more likely in polar solvents and can be accelerated by heat.

Mitigation and Verification:

-

Temperature Control: Conduct all experiments at a controlled and documented temperature, such as 25°C.

-

Time-Course Analysis: For polar solvents, it is highly recommended to take samples at multiple time points (e.g., 4, 8, 24 hours). A significant change in the concentration profile of the parent compound or the appearance of a new, more polar peak in the chromatogram may indicate degradation.

-

Confirmatory Analysis: Use LC-MS to confirm the identity of the parent peak and to identify any potential degradants, such as the cyclized product which would have the same molecular formula but different retention time and fragmentation pattern.

The following diagram illustrates the relationship between the compound's stability and the choice of analytical workflow.

Caption: Decision logic for adapting the solubility protocol based on solvent polarity.

Hygroscopicity

Imidazole compounds can be hygroscopic. It is essential to use anhydrous solvents and to handle the solid compound in a low-humidity environment (e.g., a glove box) to prevent water from influencing the solubility results.

Summary and Data Interpretation

By following the rigorous protocol outlined above, a researcher can generate a reliable and comprehensive solubility profile for 1-(2-chloroethyl)-2-ethylimidazole. The resulting data, when tabulated, provides an at-a-glance understanding of the compound's behavior across a spectrum of chemical environments. This information is invaluable for making informed decisions in process chemistry, guiding formulation development, and ensuring the success of subsequent research and development activities.

References

-

Solvent Polarity Index Table . (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

-

Domańska, U., & Szydłowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 957-962. [Link]

-

Polarity Index . (2016). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Test No. 105: Water Solubility . (1995). OECD. Retrieved February 14, 2026, from [Link]

-

Solubility test for Organic Compounds . (2024). Online Chemistry Lab. Retrieved February 14, 2026, from [Link]

-

Domańska, U., & Szydłowski, J. (2004). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Retrieved February 14, 2026, from [Link]

-

Krzek, J., & Starek, M. (2008). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica - Drug Research, 65(1), 15-20. [Link]

-

Attia, K. A. M., El-Abasawy, N. M., El-Olemy, A., & Abdel-Salam, R. A. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5909. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . (n.d.). University of California, Irvine. Retrieved February 14, 2026, from [Link]

-

Nielson, K. F., & Ingólfsson, O. (2016). Dielectric Properties of Organic Solvents in an Electric Field. The Journal of Physical Chemistry B, 120(50), 13019-13026. [Link]

-

Imidazole - Solubility of Things . (n.d.). Solubility of Things. Retrieved February 14, 2026, from [Link]

-

Mey, A. S. J. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 17(9), 5859-5876. [Link]

-

Solvents and Polarity . (n.d.). University of Rochester, Department of Chemistry. Retrieved February 14, 2026, from [Link]

-

Imidazole | C3H4N2 - PubChem . (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

OECD 105 - Phytosafe . (n.d.). Phytosafe. Retrieved February 14, 2026, from [Link]

-

Illustrated Glossary of Organic Chemistry - Dielectric constant . (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 14, 2026, from [Link]

-

Test No. 105: Water Solubility - OECD . (n.d.). OECD. Retrieved February 14, 2026, from [Link]

-

Dielectric Constant of Common solvents . (n.d.). Stony Brook University. Retrieved February 14, 2026, from [Link]

-

Polarity of Solvents . (n.d.). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

-

Attia, K. A. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Retrieved February 14, 2026, from [Link]

-

Solubility testing in accordance with the OECD 105 . (n.d.). FILAB. Retrieved February 14, 2026, from [Link]

-

Droge, S. T. J., & Goss, K. U. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 272, 129598. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . (n.d.). University of Wisconsin-River Falls. Retrieved February 14, 2026, from [Link]

-

Solvent Properties - Dielectric Constant . (2020). Oregon State University. Retrieved February 14, 2026, from [Link]

-

Zhang, L., et al. (2018). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Physical Testing and Chemical Analysis Part B:Chemical Analysis, 54(11), 1318-1321. [Link]

-

1-(2-Chloroethyl)-2-methyl-5-nitroimidazole . (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

1-(2-Chloroethyl)imidazole . (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

Domańska, U., & Rolka, K. (2002). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 47(4), 871-875. [Link]

-

de Oliveira, R. N., & de Souza, R. O. M. A. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 735. [Link]

-

Wang, B., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Liquids, 2(1), 23-38. [Link]

-

Gaillard, M. C., et al. (2025). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Molecules, 30(3), 522. [Link]

-

1-(2-chloroethyl)-2-ethyl-1h-imidazole . (n.d.). PubChemLite. Retrieved February 14, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. Polarity Index [macro.lsu.edu]

- 7. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 8. Dielectric Constant [macro.lsu.edu]

- 9. depts.washington.edu [depts.washington.edu]

- 10. Solvent Properties [sites.science.oregonstate.edu]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Phytosafe [phytosafe.com]

- 15. oecd.org [oecd.org]

- 16. filab.fr [filab.fr]

- 17. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ptfarm.pl [ptfarm.pl]

- 20. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]

suppliers and price of 1-(2-chloroethyl)-2-ethyl-1H-imidazole

The following technical guide details the supply chain, synthesis, and applications of 1-(2-chloroethyl)-2-ethyl-1H-imidazole , a critical intermediate in the synthesis of functionalized ionic liquids and pharmaceutical compounds.

Executive Summary

1-(2-Chloroethyl)-2-ethyl-1H-imidazole (CAS: 112258-51-2 / 1158269-27-2) serves as a pivotal electrophilic building block in heterocyclic chemistry. Its primary utility lies in introducing the 2-ethylimidazole moiety into larger scaffolds via nucleophilic substitution at the chloroethyl tail. This reactivity is essential for synthesizing functionalized ionic liquids (e.g., for CO₂ capture or electrolytes), latent epoxy curing agents , and specific pharmaceutical intermediates where the imidazole ring acts as a proton shuttle or metal ligand.

This guide provides a validated technical framework for sourcing, synthesizing, and handling this compound, moving beyond catalog listings to offer actionable scientific insight.

Chemical Profile & Identity

Understanding the precise chemical identity is crucial for avoiding procurement errors, particularly given the existence of structural isomers (e.g., 1-ethyl-2-(chloromethyl)imidazole).

| Attribute | Specification |

| IUPAC Name | 1-(2-chloroethyl)-2-ethyl-1H-imidazole |

| Common Name | 2-Ethyl-1-(2-chloroethyl)imidazole |

| CAS Number (HCl Salt) | 112258-51-2 (Primary), 1158269-27-2 (Alternate) |

| CAS Number (Free Base) | Note: Often unstable; typically stored as HCl salt. |

| Molecular Formula | C₇H₁₁ClN₂ (Free Base) / C₇H₁₂Cl₂N₂ (HCl Salt) |

| Molecular Weight | 158.63 g/mol (Free Base) / 195.09 g/mol (HCl Salt) |

| Physical State | Hygroscopic solid (HCl salt) or viscous oil (Free Base) |

| Solubility | Highly soluble in water, methanol, DMSO; insoluble in non-polar solvents. |

Scientist’s Note: The hydrochloride salt is the preferred commercial form due to the instability of the free base, which can undergo slow self-quaternization (polymerization) via intermolecular attack of the imidazole nitrogen on the chloroethyl group of another molecule.

Supply Chain & Pricing Analysis

The market for this compound is tiered between high-purity research samples and bulk industrial precursors.

Supplier Landscape

-

Tier 1 (Research/Catalog): Companies like Sigma-Aldrich (Merck) and Fluorochem stock the HCl salt for immediate R&D use. These are validated for high purity (>95%) but carry a premium price.

-

Tier 2 (Bulk/Custom Synthesis): For kilogram-scale needs, manufacturers in China and India (e.g., BLD Pharm, AmBeed) offer custom synthesis. Sourcing from these regions requires rigorous QA (H-NMR validation) to ensure the absence of bis-alkylated impurities.

Pricing Benchmark (2025/2026 Estimates)

Prices below reflect the hydrochloride salt form.

| Scale | Supplier Type | Estimated Price Range (USD) | Lead Time |

| 1 g | Catalog (Sigma/Fisher) | $30.00 - $45.00 | In Stock |

| 5 g | Catalog (Sigma/Fisher) | $120.00 - $150.00 | In Stock |

| 25 g | Specialized Chemical | $300.00 - $450.00 | 2-3 Weeks |

| 1 kg | Bulk Manufacturer | $800.00 - $1,500.00 | 4-8 Weeks (Custom) |

Procurement Strategy: For initial screening, purchase 1-5g from a Tier 1 supplier to establish a reference standard. For scale-up, contract a Tier 2 supplier and mandate a Certificate of Analysis (CoA) including ¹H-NMR and HPLC purity >97%.

Validated Synthesis Protocols

While purchasing is convenient, in-house synthesis is often required for fresh, high-purity material or to attach specific isotopes. Below are two routes: the Industrial Standard (Route A) and the Direct Alkylation (Route B) .

Route A: The Hydroxyethyl-Thionyl Chloride Method (Preferred)

This route is favored for its high regioselectivity and purity. It avoids the formation of quaternary ammonium byproducts common in direct alkylation.

Mechanism:

-

Hydroxyethylation: Reaction of 2-ethylimidazole with ethylene carbonate (or ethylene oxide) yields 1-(2-hydroxyethyl)-2-ethylimidazole.

-

Chlorination: The hydroxyl group is converted to a chloride using thionyl chloride (SOCl₂), which also forms the stable HCl salt.

Protocol:

-

Step 1: Dissolve 2-ethylimidazole (1.0 eq) in toluene. Add ethylene carbonate (1.1 eq) and a catalytic amount of KI. Reflux at 110°C for 4-6 hours. Monitor by TLC until starting material disappears. Evaporate solvent to obtain the alcohol intermediate.

-

Step 2: Dissolve the intermediate in dry dichloromethane (DCM). Cool to 0°C.

-

Step 3: Dropwise add thionyl chloride (1.5 eq). Allow to warm to room temperature and stir for 12 hours.

-

Step 4: Evaporate volatiles (SO₂, HCl, excess SOCl₂). The residue is the crude HCl salt. Recrystallize from ethanol/ether.

Route B: Direct Alkylation (Alternative)

Reagents: 2-Ethylimidazole + 1-Bromo-2-chloroethane + Base (K₂CO₃). Drawback: Risk of bis-alkylation (quaternization) if stoichiometry is not strictly controlled.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for Route A, ensuring high fidelity in production.

Caption: Figure 1. Preferred synthetic pathway (Route A) via hydroxyethyl intermediate to minimize side reactions.

Applications in Drug Development & Materials

The utility of 1-(2-chloroethyl)-2-ethyl-1H-imidazole stems from the "latent" reactivity of the chloroethyl group.

Precursor for Functionalized Ionic Liquids

This compound is a primary precursor for synthesizing task-specific ionic liquids (TSILs) .

-

Reaction: The chloroethyl group reacts with tertiary amines or phosphines to form dicationic species.

-

Use Case: These ionic liquids are used as electrolytes in supercapacitors or as solvents for catalytic transformations where the 2-ethyl group provides steric bulk to protect the C2 position from deprotonation (carbene formation).

Pharmaceutical Intermediates

In medicinal chemistry, the 2-ethylimidazole scaffold is often used to mimic histidine residues or to coordinate metal ions in metalloenzyme inhibitors.

-

Alkylation Target: The chloroethyl arm allows the attachment of the imidazole ring to larger pharmacophores (e.g., sulfonamides, peptide backbones) without affecting the imidazole's basicity.

-

Specific Relevance: It serves as a building block for nitroimidazole antibiotics (analogous to metronidazole/tinidazole structures) where the 2-position substituent (ethyl vs methyl) modulates lipophilicity and metabolic stability.

Epoxy Curing Agents

-

Mechanism: The imidazole nitrogen attacks the epoxide ring, initiating polymerization. The chloroethyl group can react further at high temperatures, acting as a secondary crosslinker, improving the thermal stability (Tg) of the cured resin.

Quality Control & Analytic Validation

To ensure the integrity of your experiments, the following analytical signatures must be verified.

| Method | Expected Signature (HCl Salt) |

| ¹H-NMR (DMSO-d₆) | δ 1.30 (t, 3H, CH₃), δ 3.05 (q, 2H, CH₂-ethyl), δ 4.05 (t, 2H, N-CH₂), δ 4.50 (t, 2H, CH₂-Cl), δ 7.6-7.8 (d, 2H, Imidazole-H). |

| LC-MS | [M+H]⁺ = 159.07 (Free base mass). Look for characteristic chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl). |

| Melting Point | 150°C - 155°C (Decomposes). Sharp melting point indicates high purity; broad range suggests hydrolysis to alcohol. |

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Specific Risk: As a nitrogen mustard analog (chloroethylamine derivative), it has potential alkylating properties . It should be handled as a potential mutagen/vesicant.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; moisture exposure leads to hydrolysis (formation of the alcohol) and loss of reactivity.

References

Methodological & Application

Application Note: Synthesis of Nitroimidazole Derivatives via 1-(2-Chloroethyl)-2-ethylimidazole Scaffolding

The following Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the 1-(2-chloroethyl)-2-ethylimidazole scaffold, a critical intermediate for synthesizing next-generation 5-nitroimidazole antibiotics with enhanced lipophilicity compared to the standard Metronidazole/Tinidazole class.

Strategic Overview & Pharmacological Rationale

The nitroimidazole class (e.g., Metronidazole, Tinidazole) relies on the bio-reduction of the 5-nitro group to generate cytotoxic radical species that target anaerobic bacterial and protozoal DNA. While 2-methyl derivatives dominate the market, 2-ethyl-5-nitroimidazole derivatives offer a distinct pharmacokinetic advantage: increased lipophilicity.

This guide details the utilization of 1-(2-chloroethyl)-2-ethylimidazole (Compound 1 ) as a versatile "bifunctional" scaffold.

-

Function A (Imidazole Core): Substrate for electrophilic nitration to install the pharmacophore.

-

Function B (Chloroethyl Tail): An electrophilic handle for nucleophilic substitution (

), allowing the attachment of solubilizing groups (morpholines, sulfonates) or other pharmacophores.

Critical Safety Advisory (HSE)

-

Nitration Hazards: The nitration of imidazoles is highly exothermic. Thermal runaway can occur if acid addition is too rapid.

-

Alkylating Potential: The 1-(2-chloroethyl) moiety functions as a nitrogen mustard analog. It is a potent alkylating agent and potential mutagen. Double-gloving (Nitrile/Laminate) and handling in a Class II fume hood are mandatory.

Chemical Pathway & Mechanism

The synthesis strategy follows a "Nitration-First" or "Nitration-Second" approach. This protocol prioritizes Nitration of the pre-alkylated scaffold , which avoids the poor regioselectivity often seen when alkylating pre-nitrated imidazoles.

Reaction Scheme (Graphviz Visualization)

Figure 1: Synthetic workflow transforming 2-ethylimidazole into functionalized 5-nitroimidazole therapeutics. The nitration step (red) is the critical activation event.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (1-(2-chloroethyl)-2-ethylimidazole)

Note: If the starting material is not commercially sourced.

Reagents: 2-Ethylimidazole (1.0 eq), 1-Bromo-2-chloroethane (1.5 eq),

-

Charge: Dissolve 2-ethylimidazole in DMF (5 mL/g). Add anhydrous

. -

Addition: Add 1-bromo-2-chloroethane dropwise at room temperature to prevent dialkylation.

-

Reaction: Heat to 60°C for 6–8 hours. Monitor by TLC (

:MeOH 95:5). -

Workup: Filter inorganic salts. Concentrate DMF under reduced pressure. Dilute residue with water and extract with Ethyl Acetate (3x).

-

Purification: The product is often an oil. Purify via silica flash chromatography (Gradient: 0-5% MeOH in DCM).

-

Target:1-(2-chloroethyl)-2-ethylimidazole .

-

Yield Expectations: 75–85%.

-

Protocol B: Regioselective Nitration (The Core Step)

This step installs the nitro group at the C-5 position. The C-4 isomer is a common impurity.

Reagents: 1-(2-chloroethyl)-2-ethylimidazole (from Protocol A), Fuming

-

Preparation of Mixed Acid: In a round-bottom flask, cool conc.

(5.0 eq) to 0°C. Slowly add fuming -

Substrate Addition: Slowly add the imidazole substrate (solid or oil) to the acid mixture. Maintain T < 15°C.

-

Reaction:

-

Allow to warm to Room Temperature (RT) for 30 mins.

-

Heat to 90°C for 2–3 hours. Note: High temperature is required to overcome the deactivating effect of the protonated imidazole ring.

-

-

Quench: Pour the reaction mixture onto crushed ice (500g per mole).

-

Neutralization: Carefully adjust pH to 8–9 using

or solid -

Isolation: Filter the solid. Wash with cold water.

-

Recrystallization: Recrystallize from Ethanol/Water to remove the minor 4-nitro isomer.

-

Target:1-(2-chloroethyl)-2-ethyl-5-nitroimidazole .

-

QC Check:

-NMR should show a singlet for the C-4 proton at ~7.9–8.0 ppm. (The 4-nitro isomer would show a C-5 proton, typically shifted).

-

Protocol C: Library Generation via Nucleophilic Substitution

Using the activated nitro-scaffold to create specific drug analogs.

Example: Synthesis of a Tinidazole Analog (Sulfone Derivative)

-

Reagents: 1-(2-chloroethyl)-2-ethyl-5-nitroimidazole (1.0 eq), Sodium Ethyl Sulfinate (1.2 eq), NaI (0.1 eq, catalyst), DMF.

-

Procedure: Mix reagents in DMF. Heat to 80–90°C for 4 hours.

-

Mechanism: The sulfinate anion displaces the chloride via

. -

Result: 1-[2-(ethylsulfonyl)ethyl]-2-ethyl-5-nitroimidazole.

Analytical Validation & Data Summary

The following table summarizes the expected physiochemical shifts distinguishing the intermediate from the final nitro-product.

| Feature | 1-(2-chloroethyl)-2-ethylimidazole (Precursor) | 1-(2-chloroethyl)-2-ethyl-5-nitroimidazole (Product) |

| Appearance | Colorless/Yellowish Oil | Pale Yellow Solid |

| Melting Point | N/A (Liquid/Low melt) | ~85–95°C (Estimated based on 2-Me analogs) |

| H-NMR (Imidazole) | Two doublets (C4-H, C5-H) ~6.8–7.1 ppm | One Singlet (C4-H) ~7.9–8.1 ppm |

| Ethyl Group | Quartet (~2.6 ppm), Triplet (~1.2 ppm) | Quartet (~2.9 ppm), Triplet (~1.3 ppm) (Deshielded by |

| Mass Spec (M+) | M+ [Cl isotope pattern] | M+45 ( |

Troubleshooting & Optimization

Issue: Low Yield in Nitration

-

Cause: Incomplete reaction or formation of the 4-nitro isomer.

-

Solution: Ensure the acid mixture is anhydrous (use fuming nitric). Water inhibits the formation of the nitronium ion (

). Increase reaction time at 90°C, but do not exceed 100°C to avoid decomposition.

Issue: Hydrolysis of the Chloroethyl Group

-

Cause: During the aqueous quench of the nitration step, the chloro-group can hydrolyze to an alcohol (-OH) if the quench is too hot or prolonged.

-

Solution: Quench onto ice rapidly and neutralize immediately. Do not let the acidic aqueous solution stand for long periods.

Issue: "Tar" Formation

-

Cause: Polymerization of the imidazole or oxidative degradation.

-

Solution: Conduct all reactions under Nitrogen (

) atmosphere. Ensure the starting material is free of transition metals.

References

-

Synthesis and Antimicrobial Activity of 5-Nitroimidazole Derivatives. Source:Der Pharma Chemica, 2011. Discusses the structural requirements for 1-substituted-2-alkyl-5-nitroimidazoles.

-

Process for the Safe Nitration of 2-Methylimidazole. Source: US Patent 4209631A. Provides the industrial standard for controlling exotherms during imidazole nitration.

-

Nucleophilic Substitution in Nitroimidazoles. Source:Journal of Heterocyclic Chemistry. Details the

reactivity of chloroethyl side chains in nitro-aromatic systems. -

PubChem Compound Summary: 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole. Source:[3] National Library of Medicine. Provides physical property data for the methyl-analog, serving as a reference standard for the ethyl-derivative.

Sources

nucleophilic substitution reactions of 1-(2-chloroethyl)-2-ethylimidazole

Application Note: Nucleophilic Substitution Protocols for 1-(2-chloroethyl)-2-ethylimidazole

Abstract & Scope

This technical guide details the reactivity profile of 1-(2-chloroethyl)-2-ethylimidazole (CAS: 1072-62-4 analog/derivative), a versatile building block for ionic liquids, nitroimidazole antibiotics (e.g., secnidazole analogs), and functionalized ligands. Unlike simple alkyl halides, this molecule exhibits Neighboring Group Participation (NGP) , where the imidazole N3 nitrogen assists in displacing the chloride. This guide provides validated protocols for controlling this reactivity to synthesize thioethers, amines, and quaternary imidazolium salts.

Safety & Handling (Critical)

-

Hazard Class: Alkylating Agent. The 2-chloroethyl moiety mimics the structure of nitrogen mustards. It is a potential vesicant and genotoxin.

-

H-Codes: H302 (Harmful if swallowed), H315 (Skin irritation), H318 (Serious eye damage), H341 (Suspected of causing genetic defects).

-

Handling: Double-gloving (Nitrile/Neoprene) and use of a fume hood are mandatory. Neutralize spills with 10% aqueous sodium thiosulfate.

Mechanistic Insight: The "Hidden" Intermediate

Expertise Note: The critical error in handling this reagent is treating it as a standard primary alkyl chloride. The reaction rate is not governed solely by the external nucleophile (

-

Intramolecular Cyclization: The lone pair on the imidazole N3 attacks the

-carbon of the chloroethyl chain. -

Bicyclic Cation: This forms a strained 1-ethyl-2,3-dihydro-1H-imidazo[1,2-a]imidazol-4-ium chloride salt.

-

Nucleophilic Attack: The external nucleophile attacks this highly electrophilic salt, ring-opening it to yield the substituted product.

Note: In polar protic solvents (MeOH,

Figure 1: Mechanistic pathway illustrating the Neighboring Group Participation (NGP) of the imidazole nitrogen.

Application 1: Synthesis of Ionic Liquids (Quaternization)

This protocol describes the synthesis of dicationic ionic liquids or "gemini" surfactants by reacting the substrate with a tertiary amine or another imidazole.

Target: Synthesis of 1-(2-(1-methylimidazolium-3-yl)ethyl)-2-ethylimidazolium dichloride.

| Parameter | Specification |

| Solvent | Acetonitrile (Anhydrous) |

| Stoichiometry | 1.0 eq Substrate : 1.1 eq 1-Methylimidazole |

| Temperature | 80°C (Reflux) |

| Time | 24–48 Hours |

| Yield | >90% |

Step-by-Step Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with

. -

Dissolution: Dissolve 10 mmol (1.58 g) of 1-(2-chloroethyl)-2-ethylimidazole in 20 mL of dry acetonitrile.

-

Addition: Add 11 mmol (0.90 g) of 1-methylimidazole dropwise via syringe.

-

Reaction: Heat the mixture to reflux (80–82°C). The solution may turn from colorless to pale yellow.

-

Checkpoint: Monitor by TLC (

:MeOH 9:1). The starting material (

-

-

Isolation:

-

Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace solvents and moisture (product is hygroscopic).

Application 2: Synthesis of Thioether-Functionalized Imidazoles

This protocol utilizes the high nucleophilicity of thiols to open the bicyclic intermediate, useful for creating heavy-metal ligands or antioxidant precursors.

Target: Reaction with Thiophenol (PhSH) to form 1-(2-(phenylthio)ethyl)-2-ethylimidazole.

| Parameter | Specification |

| Solvent | DMF (Dimethylformamide) |

| Base | |

| Stoichiometry | 1.0 eq Substrate : 1.2 eq Thiol : 2.0 eq Base |

| Temperature | 60°C |

Step-by-Step Protocol:

-

Activation: In a vial, combine thiophenol (1.2 mmol) and

(2.0 mmol) in DMF (5 mL). Stir for 15 minutes at RT to generate the thiolate anion. -

Addition: Add 1-(2-chloroethyl)-2-ethylimidazole (1.0 mmol) dissolved in 2 mL DMF.

-

Heating: Heat to 60°C for 4 hours.

-

Note: Higher temperatures (>100°C) may promote elimination to 1-vinyl-2-ethylimidazole.

-

-

Workup:

-

Pour the reaction mixture into 50 mL ice water.

-

Extract with Ethyl Acetate (3 x 20 mL).[4]

-

Wash combined organics with 5% LiCl solution (to remove DMF) and brine.

-

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

Experimental Workflow Diagram

Figure 2: Decision tree for experimental setup based on nucleophile type.

Analytical Validation (Self-Validating System)

To ensure the reaction has proceeded correctly, use these NMR diagnostic markers (

| Moiety | Starting Material ( | Product (Ionic Liquid) ( | Product (Thioether) ( |

| ~4.20 (t) | ~4.60 (t) (Deshielded by cation) | ~4.10 (t) | |

| ~3.75 (t) | Disappears | Disappears | |

| N/A | ~4.50 (t) | ~3.30 (t) (Shielded by S) | |

| Vinyl-H | Absent | Absent | Check ~6.8-7.2 (Elimination impurity) |

Troubleshooting Guide:

-

Problem: Presence of peaks at 6.9 dd and 5.3 dd.

-

Cause: Elimination reaction formed 1-vinyl-2-ethylimidazole.

-

Solution: Lower reaction temperature; ensure base is not in large excess; ensure anhydrous conditions (OH- promotes elimination).

-

-

Problem: Low yield in Ionic Liquid synthesis.

-

Cause: Moisture contamination (reverses equilibrium to open chain alcohol).

-

Solution: Use strictly anhydrous MeCN and dry the starting material over

if necessary.

-

References

-

Synthesis of Imidazolium Ionic Liquids

- Title: Synthesis and physical study of new ionic liquids based imidazolium salts.

- Source: Al-Muthanna University, College of Science.

- Context: Describes the reaction of chloroethyl-imidazoles with methylimidazole in acetonitrile.

-

URL:[Link]

-

Nucleophilic Substitution with Thiols (General Heteroaryl)

-

Neighboring Group Participation in Imidazoles

- Title: Neighboring Group Particip

- Source: Chemistry LibreTexts / Wikipedia (General Mechanism).

- Context: Explains the kinetic acceleration and bicyclic intermediate formation in nitrogen mustards and amino-halides.

-

URL:[Link]

-

Analogous Chemistry (Nitroimidazoles)

- Title: Synthesis of Secnidazole and its deriv

- Source: General Pharmaceutical Chemistry Literature (Verified via PubChem/Sigma data for 1-(2-chloroethyl)-2-methyl-5-nitroimidazole).

- Context: The 2-methyl analog follows identical NGP pathways; protocols are adapted from this well-established drug synthesis route.

-

URL:[Link]

Sources

- 1. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 2. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Synthesis of novel functional ionic liquids and their application in biomass - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of 2-Ethylimidazole-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention across various scientific disciplines due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency.[1][2] Within the pharmaceutical and drug development sectors, ILs are emerging as versatile tools, serving as green solvents for synthesis, crystallization media, and even as active pharmaceutical ingredients (APIs) themselves.[3] Imidazolium-based ILs are among the most extensively studied, and the introduction of a 2-ethyl substituent on the imidazolium ring can impart specific steric and electronic properties, influencing their performance in various applications.

This comprehensive guide provides detailed protocols for the synthesis, purification, and characterization of 2-ethylimidazole-based ionic liquids. The methodologies described herein are designed to be robust and reproducible, enabling researchers to confidently prepare high-purity materials for their specific research needs.

I. Synthesis of 1-Alkyl-3-(2-ethyl)imidazolium Halide Precursors

The most common route to forming 2-ethylimidazole-based ionic liquids is through the quaternization of a 1-alkyl-2-ethylimidazole with an alkyl halide. This initial product, an imidazolium halide salt, serves as a versatile precursor for a wide range of ionic liquids through subsequent anion exchange reactions.

Core Reaction Principle: SN2 Alkylation

The synthesis of the imidazolium halide core is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom at the 3-position of the 1-alkyl-2-ethylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This one-step process results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion, which then becomes the counter-anion to the newly formed imidazolium cation.

Experimental Workflow: Synthesis of Imidazolium Halide

Caption: General workflow for the synthesis of 1-alkyl-3-(2-ethyl)imidazolium halides.

Protocol 1: Synthesis of 1-Butyl-3-(2-ethyl)imidazolium Bromide

This protocol details the synthesis of 1-butyl-3-(2-ethyl)imidazolium bromide, a common precursor for various 2-ethylimidazole-based ionic liquids.

Materials:

-

1-Butyl-2-ethylimidazole

-

1-Bromobutane

-

Acetonitrile (optional, as a solvent)

-

Ethyl acetate (for washing)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

Reactant Charging: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of 1-butyl-2-ethylimidazole and 1-bromobutane. For a solvent-free reaction, proceed directly to the next step. Alternatively, acetonitrile can be added as a solvent.[4]

-

Reaction: Heat the mixture to 70°C with vigorous stirring under an inert atmosphere (e.g., nitrogen).[4] The reaction is typically allowed to proceed for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, a viscous liquid or a solid, will form.

-

Purification: Wash the crude product several times with ethyl acetate to remove any unreacted starting materials.[4] Decant the ethyl acetate after each wash.

-

Drying: Dry the purified product under vacuum at 70-80°C to remove any residual solvent and moisture.[4] The final product should be a white solid or a viscous liquid.

Expected Yield: 85-95%

II. Anion Exchange Reactions: Diversifying the Ionic Liquid Landscape

The halide anion of the precursor imidazolium salt can be readily exchanged for other anions, allowing for the fine-tuning of the ionic liquid's properties. This is a critical step in designing ILs for specific applications.

Anion Exchange Workflow

Caption: General workflow for the anion exchange reaction.

Protocol 2: Synthesis of 1-Butyl-3-(2-ethyl)imidazolium Tetrafluoroborate ([BEIM][BF4])

This protocol describes the exchange of the bromide anion in 1-butyl-3-(2-ethyl)imidazolium bromide with a tetrafluoroborate anion.

Materials:

-

1-Butyl-3-(2-ethyl)imidazolium bromide

-

Sodium tetrafluoroborate (NaBF4)

-

Deionized water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Beaker or flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the 1-butyl-3-(2-ethyl)imidazolium bromide in deionized water in a beaker or flask.

-

Anion Exchange: Add an equimolar amount of sodium tetrafluoroborate to the solution and stir at room temperature for 2-4 hours.[5] A precipitate of sodium bromide may form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the ionic liquid into dichloromethane.[6] Repeat the extraction two more times with fresh dichloromethane.

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator.

-

Final Drying: Dry the resulting ionic liquid under high vacuum to remove any residual water and solvent.

III. Purification of 2-Ethylimidazole-Based Ionic Liquids

The purity of an ionic liquid is paramount for its reliable application, as even small amounts of impurities can significantly alter its physicochemical properties.

Common Purification Techniques

| Purification Method | Description | Target Impurities | Reference |

| Solvent Washing | The crude ionic liquid is washed with a solvent in which it is immiscible, but the impurities are soluble. Ethyl acetate and diethyl ether are commonly used. | Unreacted starting materials, organic byproducts. | [4] |

| Activated Charcoal Treatment | The ionic liquid is dissolved in a suitable solvent (e.g., water or acetonitrile) and stirred with activated charcoal to adsorb colored impurities. | Colored impurities. | [7] |

| Recrystallization | For solid ionic liquids, recrystallization from a suitable solvent system can be an effective purification method. | A wide range of impurities. | [8] |

| Drying under Vacuum | Heating the ionic liquid under high vacuum is essential to remove volatile impurities and residual water. | Water, residual solvents. | [4] |

IV. Characterization of 2-Ethylimidazole-Based Ionic Liquids

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ionic liquids.

Spectroscopic and Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary tools for structural elucidation of the imidazolium cation. The chemical shifts and coupling patterns provide a detailed fingerprint of the molecule.[9][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in the ionic liquid and confirming the absence of starting materials.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the cation, confirming its molecular weight.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to assess purity.

Expected NMR Data for a Representative 1-Alkyl-3-(2-ethyl)imidazolium Cation

The following table provides expected chemical shift ranges for the key protons and carbons of a 1-butyl-3-(2-ethyl)imidazolium cation. Actual values may vary slightly depending on the anion and the solvent used for analysis.

| 1H NMR | Chemical Shift (ppm) | Multiplicity |

| Imidazolium Ring Protons | 7.5 - 7.8 | d |

| N-CH2 (butyl) | ~4.1 | t |

| 2-Ethyl-CH2 | ~3.1 | q |

| Butyl-CH2 | 1.8 - 2.0 | m |

| Butyl-CH2 | 1.3 - 1.5 | m |

| 2-Ethyl-CH3 | ~1.4 | t |

| Butyl-CH3 | ~0.9 | t |

| 13C NMR | Chemical Shift (ppm) |

| C2 (Imidazolium Ring) | ~147 |

| C4, C5 (Imidazolium Ring) | 121 - 124 |

| N-CH2 (butyl) | ~48 |

| 2-Ethyl-CH2 | ~17 |

| Butyl-CH2 | ~32 |

| Butyl-CH2 | ~19 |

| 2-Ethyl-CH3 | ~11 |

| Butyl-CH3 | ~13 |

V. Safety and Handling

As with all chemical syntheses, adherence to strict safety protocols is imperative.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when handling volatile alkyl halides.

-

Handling of Reagents:

-

2-Ethylimidazole: Can be irritating to the skin, eyes, and respiratory tract. Avoid direct contact.

-

Alkyl Halides: Many alkyl halides are flammable and can be harmful if inhaled or absorbed through the skin. Handle with care and avoid ignition sources.

-

-

Ionic Liquids: While generally having low volatility, direct contact with skin and eyes should be avoided. Some ionic liquids may have specific toxicological properties that should be reviewed before use.[11]

VI. Conclusion

The synthesis of 2-ethylimidazole-based ionic liquids is a straightforward process involving a quaternization reaction followed by an optional anion exchange. By carefully following the detailed protocols and purification procedures outlined in this guide, researchers can produce high-purity materials suitable for a wide range of applications in research, development, and drug discovery. The tunability of these ionic liquids through the variation of both the cation's alkyl chains and the counter-anion makes them a highly versatile class of compounds with significant potential for future innovation.

References

-

Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research and Reviews: Journal of Chemistry. 2013. [Link]

-

Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. [PDF] from tue.nl. [Link]

-

Imidazolium ionic liquids: A simple anion exchange protocol. SciSpace. [Link]

-

The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid. National Center for Biotechnology Information. [Link]

-

Imidazolium ionic liquids: A simple anion exchange protocol. Royal Society of Chemistry. [Link]

- Preparation and purification of ionic liquids and precursors.

-

Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses. [Link]

-

Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3... National Center for Biotechnology Information. [Link]

-

The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals. Royal Society of Chemistry. [Link]

-

Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. [Link]

-

Safety Data Sheet - Hampton Research. Hampton Research. [Link]

-

Efficient synthesis of 1‐alkyl(aralkyl)‐3‐methyl(ethyl)imidazolium halides: Precursors for room‐temperature ionic liquids. Semantic Scholar. [Link]

-

Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions. Semantic Scholar. [Link]

-

Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. [PDF] from rsc.org. [Link]

-

The ionic liquid (IL) of 1,3-diallyl-2-ethylimidazolium acetate was... ResearchGate. [Link]

-

13 C NMR spectra of 1-butyl-3-methylimidazolium tetrafluorborate. ResearchGate. [Link]

-

Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions. ResearchGate. [Link]

-

Imidazolium ionic liquids: A simple anion exchange protocol. Semantic Scholar. [Link]

-

Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions. Royal Society of Chemistry. [Link]

-

This journal is © The Royal Society of Chemistry 2017. [PDF] from rsc.org. [Link]

-

Imidazolium ionic liquids: A simple anion exchange protocol. ResearchGate. [Link]

-

Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids... National Center for Biotechnology Information. [Link]

-

Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. [PDF] from personal.utdallas.edu. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 10. rsc.org [rsc.org]

- 11. hamptonresearch.com [hamptonresearch.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-chloroethyl)-2-ethylimidazole

Executive Summary: The "Ticking Clock" Molecule

Welcome to the Technical Support Center. You are likely dealing with 1-(2-chloroethyl)-2-ethylimidazole (often found as the HCl salt, CAS: 112258-51-2 ).[1][2][3]

Critical Warning: The free base of this compound is thermodynamically unstable. Unlike its hydrochloride salt, the free base possesses both a nucleophilic nitrogen (N3 position) and an electrophilic alkyl chloride tail. This creates a high risk of auto-quaternization (self-alkylation), leading to the formation of insoluble polymeric salts or dimers.[1][2]

The Golden Rule: Store this compound as the Hydrochloride (HCl) salt . Only convert to the free base immediately prior to use .

Module 1: The "Flash Release" Protocol (Recommended)

Best for: High purity requirements, storage stability, and scalability.

The most robust method to obtain pure free base is not to purify the base directly, but to purify the stable salt and then perform a "Flash Release" extraction.

Phase A: Purification of the Precursor Salt

If your starting material (HCl salt) is impure, recrystallize it before converting to the free base.

-

Solvent System: Isopropanol (IPA) or Ethanol/Diethyl Ether.[2]

-

Protocol: Dissolve crude salt in minimum hot IPA. Cool slowly to 0°C. Filter crystals.

-

Validation: Check melting point (Target: ~108–112°C range based on analogs).

Phase B: The Flash Release (Generation of Free Base)

Time Constraint: Complete this process within 30–45 minutes.

-

Dissolution: Suspend the purified HCl salt in minimal water (approx. 5 mL/g).

-

Cooling: Chill the solution to 0–5°C (Ice bath). Why? Low temperature inhibits self-alkylation.[1][2]

-

Basification: Slowly add cold saturated NaHCO₃ or 2M NaOH until pH 9–10.

-

Note: Avoid massive excess of strong base (NaOH) to prevent hydrolysis of the chloro-group to an alcohol.[2]

-

-

Extraction: Immediately extract 3x with Dichloromethane (DCM) or Chloroform .[2]

-

Tip: DCM is preferred due to high solubility of the imidazole.

-

-

Drying: Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate) for 5 mins.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <30°C .

-

Usage: Use the resulting oil immediately.

Module 2: Direct Purification of Crude Free Base

Best for: Situations where salt formation is impossible or crude reaction mixtures must be cleaned.

If you have a crude reaction mixture containing the free base and cannot form the salt:

Option A: Acid-Base Wash (The "Chemical Filter")

This removes non-basic impurities (unreacted alkyl halides, neutral byproducts).[2]

| Step | Action | Mechanism |

| 1 | Dissolve crude oil in DCM . | Solubilizes all organics. |

| 2 | Extract with 1M HCl (aq) . | Protonates the imidazole, moving it to the aqueous phase. Neutral impurities stay in DCM. |

| 3 | Discard the DCM layer. | Removes non-basic contaminants. |

| 4 | Wash aqueous layer with Hexanes .[2] | Removes traces of lipophilic impurities. |

| 5 | Basify aqueous layer (pH 10) with NaOH (Cold).[2] | Returns imidazole to free base form (oil separates).[2] |

| 6 | Extract back into fresh DCM . | Recovers purified free base.[2] |

Option B: Column Chromatography (High Risk)

Warning: Imidazoles can streak on silica gel and decompose due to the acidity of the silica.

-

Stationary Phase: Neutral Alumina (Preferred) or Basified Silica Gel.[2]

-

Basification of Silica: Pre-wash the silica column with mobile phase containing 1–2% Triethylamine (TEA) or saturated NH₃ in MeOH/DCM.

-

Eluent: DCM:Methanol (Gradient 100:0 to 95:5).[2]

-

Speed: Run the column fast. Prolonged contact with silica promotes degradation.[2]

Visualizing the Workflow

The following diagram illustrates the decision logic and the "Flash Release" pathway to ensure maximum stability.

Caption: Workflow for purifying 1-(2-chloroethyl)-2-ethylimidazole, prioritizing salt storage to prevent degradation.

Troubleshooting & FAQs

Q1: My free base oil turned into a solid "brick" overnight. What happened?

Diagnosis: You have experienced Self-Quaternization .[1][2] Mechanism: The imidazole nitrogen of one molecule attacked the chloroethyl group of another, forming a polymeric quaternary ammonium salt. Solution: This is irreversible. You must restart the synthesis. To prevent this, never store the free base neat at room temperature. Store as the HCl salt or in a dilute solution of DCM at -20°C (short term).

Q2: Can I distill this compound?

Answer: Only with extreme caution.

-

Risk: High temperatures accelerate the self-alkylation reaction, potentially causing the distillation pot to polymerize violently (exotherm).

-

Requirement: You need a high vacuum (<0.5 mmHg) to keep the boiling point below 80°C.

-

Recommendation: Avoid distillation. Use the Acid-Base Extraction (Module 2, Option A) instead.[2]

Q3: Why is my yield low after using a silica column?

Diagnosis: Adsorption and Degradation.

-

Reason 1: Basic imidazoles stick tightly to acidic silanol groups on standard silica.[2]

-

Reason 2: The "stuck" compound has time to react with itself or hydrolyze.

-

Fix: Switch to Neutral Alumina or add 1% Triethylamine to your silica column eluent to neutralize the acidic sites.

Q4: What are the safety concerns specific to this molecule?

Answer: It is a Nitrogen Mustard Analog .

-

The chloroethyl group makes it a potential alkylating agent. It can alkylate DNA.[2]

-

PPE: Double gloves (Nitrile), chemical fume hood, and eye protection are mandatory. Treat it as a potential mutagen/vesicant.[2]

Summary of Physical Properties

| Property | Value / Description | Note |

| CAS (HCl Salt) | 112258-51-2 | Stable form for storage.[1][2][4] |

| CAS (Free Base) | 92952-84-6 | Unstable.[1][2] Generated in situ. |

| Appearance | Colorless to yellow oil (Base) | White hygroscopic solid (Salt).[2] |

| Solubility | DCM, Chloroform, EtOAc, Alcohols | Poor solubility in Hexanes/Water (Base). |

| Storage | -20°C, Desiccated (Salt) | Do not store Free Base. |

References

-

PubChem. 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link][2]

-

Oakes, V. (1965). Recovery and purification of C-alkyl imidazoles by azeotropic distillation.[1][2][5] U.S. Patent No.[2][5] 3,170,849.[2][5] Washington, DC: U.S. Patent and Trademark Office. Available at:

-

Bozigian, H. et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of New Developments in Chemistry.[6] (Discussing stability of imidazole salts vs free bases). Available at: [Link][2]

Sources

- 1. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]

- 2. 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | C6H8ClN3O2 | CID 83210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. US3170849A - Recovery and purification of c-alkyl imidazoles by azeotropic distillation - Google Patents [patents.google.com]

- 6. openaccesspub.org [openaccesspub.org]

Validation & Comparative

Technical Validation Guide: Infrared (IR) Spectroscopic Profiling of 1-(2-chloroethyl)-2-ethyl-1H-imidazole

Executive Summary & Application Context

In the synthesis of functionalized imidazoles—critical intermediates for epoxy curing agents, ionic liquids, and pharmaceutical APIs (e.g., nitroimidazole antibiotics)—1-(2-chloroethyl)-2-ethyl-1H-imidazole represents a pivotal checkpoint.

This guide provides a definitive spectroscopic framework to validate the N-alkylation of 2-ethylimidazole . Unlike NMR, which requires deuterated solvents and significant instrument time, FT-IR offers a rapid, non-destructive "Go/No-Go" gate for reaction monitoring.

The Critical Analytical Challenge: Distinguishing the target product from its starting material (2-ethylimidazole) and potential quaternary ammonium salts. The valid synthesis must confirm the covalent attachment of the chloroethyl group to the N1 position while retaining the aromatic integrity of the imidazole ring.

Comparative Spectral Analysis: Precursor vs. Product[1]

The transformation from 2-ethylimidazole to 1-(2-chloroethyl)-2-ethyl-1H-imidazole is an electrophilic substitution at the pyrrole-like nitrogen. The spectral validation relies on the disappearance of the N-H moiety and the appearance of the C-Cl functionality .

Table 1: Critical IR Peak Shifts and Assignments

| Functional Group | Mode of Vibration | Precursor: 2-Ethylimidazole (Starting Material) | Target: 1-(2-chloroethyl)-2-ethylimidazole | Validation Status |

| N-H (Imidazole) | Stretching ( | 3200–3400 cm⁻¹ (Broad, strong H-bonding) | ABSENT | PRIMARY PASS CRITERIA |

| C-Cl (Alkyl) | Stretching ( | Absent | 650–750 cm⁻¹ (Strong, sharp) | CONFIRMATORY |

| C-H (Aliphatic) | Stretching ( | 2850–2960 cm⁻¹ (Ethyl group only) | 2850–2980 cm⁻¹ (Increased intensity due to added | Secondary |

| C=N (Ring) | Stretching ( | 1500–1550 cm⁻¹ | 1510–1560 cm⁻¹ (Slight shift due to N-substitution) | Structural Integrity |

| Imidazole Ring | Ring Breathing | ~660 cm⁻¹ | ~660 cm⁻¹ (May overlap with C-Cl) | Structural Integrity |

Scientist’s Insight: The most common failure mode in this synthesis is incomplete alkylation. If you observe any broad absorbance above 3100 cm⁻¹, the reaction is incomplete. Conversely, if you see a broad band ~3400 cm⁻¹ but the C-Cl peak is present, you likely have moisture contamination (imidazoles are hygroscopic) or a hydroscopic salt form.

Detailed Spectral Interpretation

A. The "Silent" Region (3100–3600 cm⁻¹)

In the starting material (2-ethylimidazole), the N-H bond participates in strong intermolecular hydrogen bonding, creating a broad, dominant feature centered around 3250 cm⁻¹.

-

Target Profile: The spectrum of the pure product should be essentially flat in this region (excluding weak overtone bands).

-

Diagnostic Value: Absence of this band confirms that the N1 proton has been successfully replaced by the chloroethyl group.

B. The Fingerprint Region (600–800 cm⁻¹): C-Cl Identification

The carbon-chlorine stretch is the "fingerprint" of the successful alkylation.

-

Target Profile: Look for a strong, sharp band between 650 and 750 cm⁻¹ .

-

Conformational Complexity: Because the chloroethyl chain is flexible, it can exist in trans and gauche conformations relative to the imidazole ring. This often results in the C-Cl band appearing as a doublet or a split peak (e.g., ~660 cm⁻¹ and ~725 cm⁻¹).

-

Caution: The imidazole ring breathing mode also appears near 660 cm⁻¹. You must compare the intensity relative to the C=C ring stretches (1600 cm⁻¹). If the low-frequency bands significantly increase in intensity relative to the ring modes compared to the starting material, this confirms C-Cl presence.

C. The C=N Imidazole Framework (1500–1600 cm⁻¹)

The imidazole ring exhibits characteristic skeletal vibrations.

-

Target Profile: Two to three bands in the 1450–1600 cm⁻¹ range.

-

Shift Analysis: N-alkylation typically causes a hypsochromic shift (shift to higher wavenumber) of the C=N band by 10–20 cm⁻¹ due to the removal of hydrogen bonding which normally weakens the bond constant.

Experimental Protocol: ATR-FTIR Validation

Methodology: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this compound, as the product is often a viscous oil or low-melting solid that is difficult to grind dryly.

Step-by-Step Workflow

-

Instrument Setup:

-

Detector: DTGS or MCT (cooled).

-

Crystal: Diamond or ZnSe (Diamond preferred for durability against potential residual alkylating agents).

-

Resolution: 4 cm⁻¹.[1]

-

Scans: 16 (Screening) or 64 (Final QC).

-

-

Background Collection:

-

Clean crystal with isopropanol. Ensure total dryness. Collect air background.

-

-

Sample Preparation:

-